molecular formula C7H15ClO B13220494 1-Chloro-4-methoxy-2,2-dimethylbutane

1-Chloro-4-methoxy-2,2-dimethylbutane

Cat. No.: B13220494
M. Wt: 150.64 g/mol
InChI Key: ZBBAHXHAHSMNIG-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-2,2-dimethylbutane is an organic compound with the molecular formula C7H15ClO. It is a derivative of butane, featuring a chlorine atom, a methoxy group, and two methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,2-dimethylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,2-dimethylbutane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as aluminum chloride (AlCl3) can be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxy-2,2-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

    Oxidizing Agents: Potassium permanganate, chromium trioxide (CrO3).

Major Products:

    Alcohols: Formed through nucleophilic substitution.

    Alkenes: Formed through elimination reactions.

    Aldehydes and Carboxylic Acids: Formed through oxidation reactions.

Scientific Research Applications

1-Chloro-4-methoxy-2,2-dimethylbutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxy-2,2-dimethylbutane involves its interaction with various molecular targets. The chlorine atom and methoxy group can participate in nucleophilic substitution and elimination reactions, respectively. These reactions can alter the compound’s structure and reactivity, leading to the formation of new products with different properties.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, altering the compound’s structure.

    Elimination: The methoxy group can be removed under basic conditions, forming alkenes.

Comparison with Similar Compounds

1-Chloro-4-methoxy-2,2-dimethylbutane can be compared with other similar compounds, such as:

    1-Chloro-2,2-dimethylbutane: Lacks the methoxy group, leading to different reactivity and applications.

    2,2-Dimethylbutane: Lacks both the chlorine and methoxy groups, resulting in significantly different chemical behavior.

    1-Chloro-4-methoxy-2-methylbutane: Similar structure but with a different substitution pattern, affecting its reactivity and applications.

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-4-methoxy-2,2-dimethylbutane

InChI

InChI=1S/C7H15ClO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3

InChI Key

ZBBAHXHAHSMNIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC)CCl

Origin of Product

United States

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